molecular formula C21H34N4O5Si B13843326 7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine

7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B13843326
M. Wt: 450.6 g/mol
InChI Key: JYDWCPAPYXMKPS-SEVFCGSRSA-N
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Description

8-Hydroxytetradecanoic Acid-d11 is a deuterated form of 8-Hydroxytetradecanoic Acid, which is a hydroxylated fatty acid. The compound has the molecular formula C14H17D11O3 and a molecular weight of 255.44. It is primarily used in biochemical and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxytetradecanoic Acid-d11 typically involves the hydroxylation of tetradecanoic acid (myristic acid) followed by deuteration. The hydroxylation can be achieved using various oxidizing agents such as potassium permanganate or osmium tetroxide. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be done using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of 8-Hydroxytetradecanoic Acid-d11 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale hydroxylation and deuteration reactions, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxytetradecanoic Acid-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Hydroxytetradecanoic Acid-d11 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Hydroxytetradecanoic Acid-d11 involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies and metabolic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxytetradecanoic Acid-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C21H34N4O5Si

Molecular Weight

450.6 g/mol

IUPAC Name

7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C21H34N4O5Si/c1-20(2,3)31(7,8)27-11-13-14-15(30-21(4,5)29-14)18(28-13)25-10-9-12-16(25)23-19(22)24-17(12)26-6/h9-10,13-15,18H,11H2,1-8H3,(H2,22,23,24)/t13-,14?,15?,18-/m1/s1

InChI Key

JYDWCPAPYXMKPS-SEVFCGSRSA-N

Isomeric SMILES

CC1(OC2[C@H](O[C@H](C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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